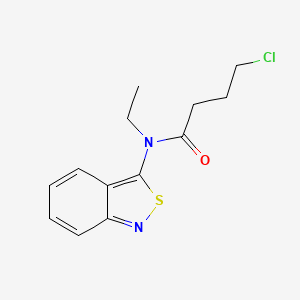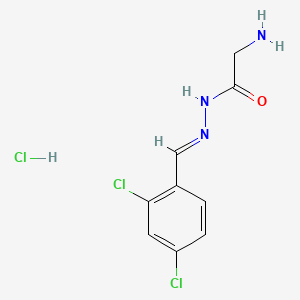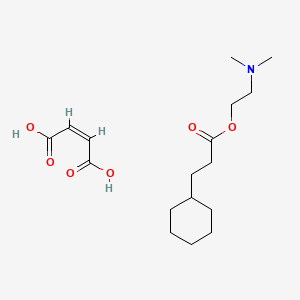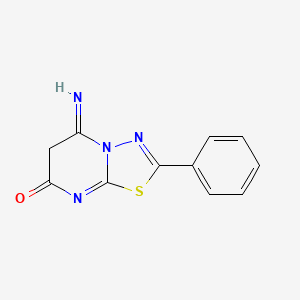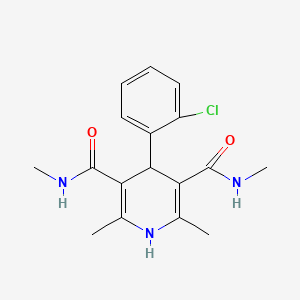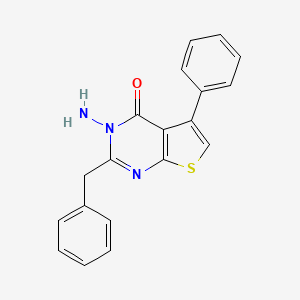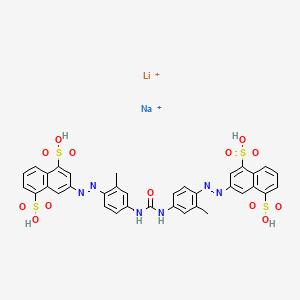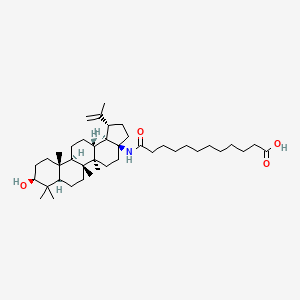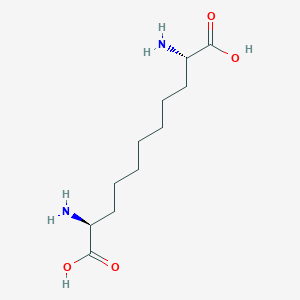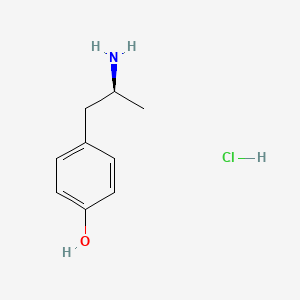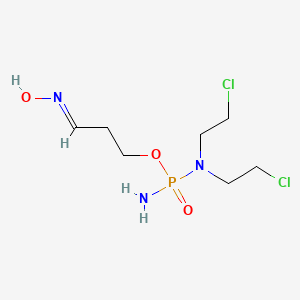![molecular formula C34H40O6S B12723777 5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one CAS No. 197915-42-7](/img/structure/B12723777.png)
5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(methoxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyranone ring, which is known for its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound to form a β-hydroxy ketone or aldehyde, which can then be dehydrated to form an α,β-unsaturated carbonyl compound.
Cyclization: The formation of the pyranone ring can be achieved through cyclization reactions, often involving the use of acid or base catalysts.
Thioether Formation:
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing methods such as chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of 2H-Pyran-2-one are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, compounds with similar structures are investigated for their therapeutic potential. They may act as enzyme inhibitors or interact with specific biological pathways.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
類似化合物との比較
Similar Compounds
Coumarins: These compounds also contain a pyranone ring and exhibit similar chemical reactivity and biological activity.
Flavonoids: Another class of compounds with a similar core structure, known for their antioxidant properties.
Uniqueness
What sets 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(methoxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
197915-42-7 |
|---|---|
分子式 |
C34H40O6S |
分子量 |
576.7 g/mol |
IUPAC名 |
5-[2-tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-3H-pyran-6-one |
InChI |
InChI=1S/C34H40O6S/c1-23-19-30(28(33(2,3)4)20-25(23)22-38-5)41-31-29(36)21-34(40-32(31)37,16-15-24-9-7-6-8-10-24)26-11-13-27(14-12-26)39-18-17-35/h6-14,19-20,35-36H,15-18,21-22H2,1-5H3 |
InChIキー |
NYWIXYIXAFDSBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1COC)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=C(C=C4)OCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



